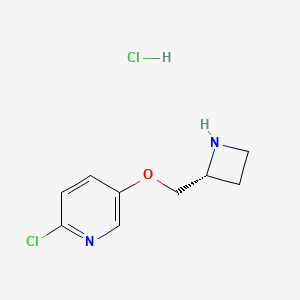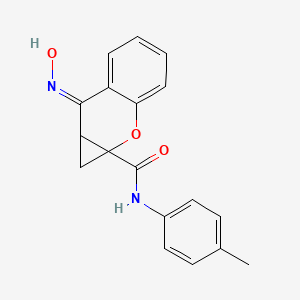
Thccc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THCCC is a dual metabotropic glutamate receptor 2/3 negative/positive allosteric modulator and a PHCCC analog.
Applications De Recherche Scientifique
Neurobiological Mechanisms of Drug Addiction : THC has been instrumental in understanding the neurobiology of cannabis abuse. The discovery of the cannabinoid CB1 receptor and the endogenous cannabinoid system has led to new therapies for addiction. This system participates in multiple physiological processes like motivated behaviors, emotional homeostasis, and memory storage (Rodríguez de Fonseca & Schneider, 2008).
Cancer Treatment and Chemotherapy-Associated Management : THC shows promise in the treatment of cancer growth and in managing chemotherapy-induced symptoms like nausea, pain, and weight loss. Drugs like Sativex, Dronabinol, and Nabilone, which contain THC or mimic its effects, are already in use for such purposes (Shah, Gupta, & Kumar, 2021).
Interaction with the Glycine Receptor : THC's interaction with the glycine receptor, an ion channel in the nervous system, shows potential for modulating pain perception, suggesting its application in clinical settings for pain management (Álvarez & Alves, 2022).
Synergistic Effects with Other Phytocannabinoids and Terpenoids : THC's pharmacological effects can be enhanced by other phytocannabinoids and terpenoids. This synergy may lead to new therapeutic products for treating pain, inflammation, depression, anxiety, addiction, epilepsy, and cancer (Russo, 2011).
Psychiatric Disorders : THC has mixed effects on psychiatric disorders. Some studies indicate benefits for social anxiety and schizophrenia when used adjunctively. However, high doses of THC or its use in youth and individuals with anxiety or psychotic disorders is cautioned against (Sarris et al., 2020).
Telemedicine and CBD-Infused Foods : Research on using 3D printing technology for delivering CBD-infused food for telemedicine applications indicates a novel approach, where THC changes in acidic environments and high temperatures are considered (Kim, Aditya, Kang, & Park, 2021).
Developmental Effects on the Brain : THC affects central functions like movement control, memory, and emotions. Its role in developmental processes raises concerns about its use during periods of high neuronal plasticity, such as adolescence (Trezza, Cuomo, & Vanderschuren, 2008).
Cannabinoid Pharmacokinetics and Pharmacodynamics : Research on THC's pharmacokinetics and pharmacodynamics is crucial for understanding its therapeutic and adverse effects. This includes its interaction with cannabinoid receptors and its effects when inhaled, ingested, or administered through other routes (Grotenhermen, 2003).
Propriétés
Numéro CAS |
1259532-01-8 |
|---|---|
Nom du produit |
Thccc |
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.33 |
Nom IUPAC |
(7E)-7-Hydroxyimino-N-(4-methyl)phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16- |
Clé InChI |
VKCTUZKPBYSTDW-SILNSSARSA-N |
SMILES |
O=C(C1(C2)C2/C(C3=C(O1)C=CC=C3)=N\O)NC4=CC=C(C)C=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
THCCC; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



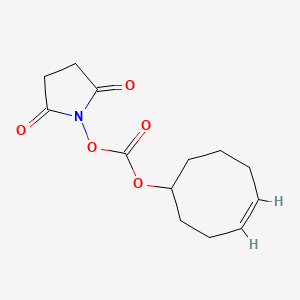
![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)
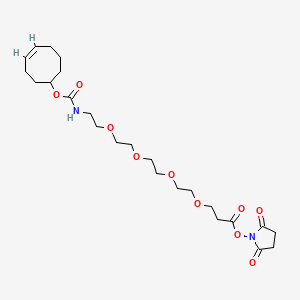
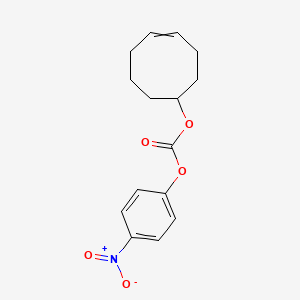
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

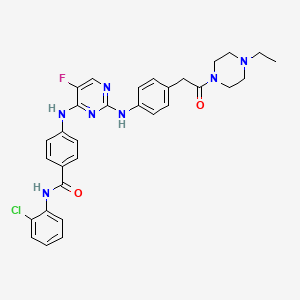
![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

